1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride
Overview
Description
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN and its molecular weight is 197.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the compound has analgesic activity , suggesting it may interact with pain receptors or pathways in the body.
Mode of Action
The compound’s structure includes two piperidine rings in a chair conformation, part of a four-ring system that includes a benzomorphan nucleus . This structure may play a role in its interaction with its targets.
Biochemical Pathways
Given its analgesic activity , it may influence pathways related to pain perception and response.
Result of Action
The compound has been noted to have analgesic activity , indicating that it may result in the reduction or elimination of pain signals at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
1,2,3,4,5,6-Hexahydro-1-benzazocine hydrochloride plays a significant role in biochemical reactions, particularly in the context of opioid receptor interactions. It is known to interact with various enzymes, proteins, and other biomolecules. The compound binds to opioid receptors, which are G-protein-coupled receptors, and modulates their activity . This interaction leads to the inhibition of adenylate cyclase, reducing the production of cyclic AMP (cAMP) and altering the activity of downstream signaling pathways .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with opioid receptors leads to changes in intracellular calcium levels, affecting neurotransmitter release and neuronal excitability . Additionally, it can alter the expression of genes involved in pain perception and inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with opioid receptors. The compound acts as an agonist, binding to the receptor’s active site and stabilizing its active conformation . This binding inhibits adenylate cyclase activity, reducing cAMP levels and leading to the activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway . These molecular interactions result in the modulation of pain perception and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions but may degrade under extreme conditions such as high temperatures or exposure to light . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained analgesic effects, although tolerance may develop with prolonged use .
Properties
IUPAC Name |
1,2,3,4,5,6-hexahydro-1-benzazocine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-2-6-10-7-3-4-8-11(10)12-9-5-1;/h3-4,7-8,12H,1-2,5-6,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMNVSJYGEGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2NCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-27-1 | |
Record name | 1-Benzazocine, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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